(1R,2R)-1,2-Diaminocyclohexane D-tartrate

描述

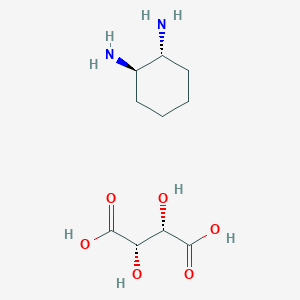

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and catalysis. The compound consists of a cyclohexane ring with two amino groups and a succinate moiety with two hydroxyl groups, making it a versatile ligand in coordination chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with (2S,3S)-2,3-dihydroxysuccinic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The process involves dissolving the reactants in a suitable solvent, such as methanol or ethanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

化学反应分析

Types of Reactions

(1R,2R)-1,2-Diaminocyclohexane D-tartrate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .

科学研究应用

Pharmaceutical Development

This compound serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its ability to enhance the efficacy and specificity of drug formulations is widely recognized. For instance, it is utilized in the synthesis of enantiomerically pure compounds, which are essential for the development of chiral drugs that exhibit desired biological activity while minimizing side effects .

Catalysis

In the realm of asymmetric catalysis , (1R,2R)-1,2-Diaminocyclohexane D-tartrate acts as a ligand that improves reaction selectivity and yield. This is particularly important in the production of fine chemicals and agrochemicals where high enantioselectivity is required. The compound coordinates with metal ions to form complexes that facilitate asymmetric reactions, thus producing predominantly one enantiomer of the product .

Biochemical Research

Researchers employ this compound to explore enzyme interactions and protein folding . Its role in biochemical studies has provided insights into biological processes and potential therapeutic targets. For example, studies have shown that it can influence the stability and activity of certain proteins, which is critical for understanding disease mechanisms and developing new treatments .

Material Science

In material science, this compound is used in developing advanced materials such as polymers that require specific chiral properties for enhanced performance. The compound's unique structure allows for the creation of materials with tailored properties suitable for various applications .

Analytical Chemistry

The compound is also significant in analytical chemistry , particularly in chiral chromatography . It enables the separation and analysis of enantiomers in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and other industries where chiral purity is essential .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a ligand in asymmetric direct aldol reactions. The results indicated high yields and excellent enantioselectivity when employing this compound as a catalyst, showcasing its potential in synthetic organic chemistry .

Case Study 2: Drug Development

Research involving the synthesis of platinum-based anticancer agents highlighted how this compound can be utilized to enhance the therapeutic index of these compounds. The studies revealed improved efficacy compared to traditional agents like oxaliplatin, suggesting its application in developing more effective cancer treatments .

作用机制

The mechanism by which (1R,2R)-1,2-Diaminocyclohexane D-tartrate exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form complexes that can catalyze asymmetric reactions. The stereochemistry of the compound ensures that the reactions proceed with high enantioselectivity, producing predominantly one enantiomer of the product. The molecular targets and pathways involved depend on the specific reaction and the metal ion used in the complex .

相似化合物的比较

Similar Compounds

- (1R,2R)-Cyclohexane-1,2-diamine

- (2S,3S)-2,3-Dihydroxysuccinic acid

- (1R,2R)-1,2-Diaminocyclohexane D-tartrate

Uniqueness

What sets this compound apart from similar compounds is its combined stereochemistry and functional groups. The presence of both amino and hydroxyl groups in a chiral environment makes it particularly effective as a ligand in asymmetric synthesis. This dual functionality allows it to participate in a wider range of reactions compared to compounds with only one type of functional group .

生物活性

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a chiral compound recognized for its significant biological activity and utility in various fields, including medicinal chemistry and asymmetric synthesis. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H20N2O6

- CAS Number: 116407-32-0

- Molecular Weight: 232.28 g/mol

The compound consists of a cyclohexane ring with two amino groups and a D-tartrate moiety, contributing to its chiral nature. This stereochemistry is crucial for its role as a ligand in coordination chemistry and catalysis.

This compound primarily functions as a chiral ligand that coordinates with metal ions to form complexes. These complexes facilitate asymmetric reactions with high enantioselectivity. The mechanism involves:

- Coordination with Metal Ions: The amino groups in the compound can form chelates with transition metals, enhancing the reactivity of the metal center in catalyzing reactions.

- Asymmetric Synthesis: The stereochemistry of the ligand directs the formation of specific enantiomers during chemical reactions, making it valuable in producing optically pure compounds.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of platinum(II) complexes formed with (1R,2R)-1,2-diaminocyclohexane derivatives. These complexes demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as DNA interaction and apoptosis induction.

Table 1: Cytotoxicity of Platinum(II) Complexes

| Complex | Cell Line Tested | IC50 (µM) |

|---|---|---|

| [PtCl2((1R,2R)-DACH)] | A549 (Lung) | 12.5 |

| [PtCl2((1R,2R)-DACH)] | HeLa (Cervical) | 8.3 |

| [PtCl2((1R,2R)-DACH)] | MCF7 (Breast) | 10.0 |

Data Source: ChemMedChem 2012 .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to substrate molecules enables it to bind to active sites, thus modulating enzyme activity.

Applications in Drug Development

The compound is being explored for its potential use in drug development due to its ability to serve as a building block for synthesizing biologically active molecules. Its chiral nature allows for the design of drugs with improved efficacy and reduced side effects.

Case Study: Chiral Drug Development

A study investigated the synthesis of a new class of chiral drugs using this compound as a precursor. The results demonstrated enhanced biological activity compared to non-chiral counterparts.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison of Chiral Ligands

| Compound | Structure | Key Application |

|---|---|---|

| (1R,2R)-DACH | DACH Structure | Asymmetric synthesis |

| (1S,2S)-DACH | DACH Structure | Chiral resolution |

| (1R,2R)-D-tartrate | Tartrate Structure | Coordination chemistry |

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-JWCLOVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457333 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116407-32-0 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。